molecular formula C15H24N2O B13794434 Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- CAS No. 51816-18-3

Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl-

Cat. No.: B13794434
CAS No.: 51816-18-3
M. Wt: 248.36 g/mol
InChI Key: SKPUBZZYQWWUGK-UHFFFAOYSA-N
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Description

Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- is an organic compound belonging to the class of primary carboxylic acid amides. This compound is characterized by the presence of a propionamide group attached to a diethylaminoethyl and phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- typically involves the reaction of propionamide with diethylaminoethyl and phenyl groups under controlled conditions. One common method involves the use of radical polymerization, where the reactants are dissolved in a suitable solvent, such as tetrahydrofuran (THF), and subjected to specific reaction conditions . The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- stands out due to its unique combination of functional groups, which impart specific chemical and biological properties

Properties

CAS No.

51816-18-3

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C15H24N2O/c1-3-17(4-2)13-12-16-15(18)11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,16,18)

InChI Key

SKPUBZZYQWWUGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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